molecular formula C26H18F4O4 B6351478 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% CAS No. 1408279-44-6

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%

Cat. No. B6351478
CAS RN: 1408279-44-6
M. Wt: 470.4 g/mol
InChI Key: GDPSHJAACPYOCZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% (TFBE) is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a low boiling point and has been used as a solvent in various laboratory experiments. TFBE is a non-toxic, non-flammable, and non-corrosive compound that has been studied for its potential as a reagent in organic synthesis as well as its applications in biochemistry and physiology.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a reagent for organic synthesis, as a solvent for various laboratory experiments, and as a component of various biochemical and physiological assays. In addition, 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% has been used as a surfactant in the production of nanomaterials and as a lubricant in the production of nanoscale devices.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the surface tension of liquids and allowing for the formation of nanoscale particles. In addition, 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% is believed to act as a lubricant, reducing friction between surfaces and allowing for the formation of nanoscale devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% are not fully understood. However, the compound has been studied for its potential to interact with various biochemical and physiological pathways. In particular, 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% has been studied for its potential to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% has been studied for its potential to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% in laboratory experiments include its low boiling point, non-toxic, non-flammable, and non-corrosive properties. In addition, 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% is a relatively inexpensive reagent and is readily available. The main limitation of using 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% is its relatively low solubility in water.

Future Directions

Future research on 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% should focus on its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, further research is needed to better understand the biochemical and physiological effects of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% and its potential interactions with various biochemical and physiological pathways. In addition, further research is needed to explore the potential applications of 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% in the production of nanomaterials and nanoscale devices. Finally, research should be conducted to identify potential new uses for 1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% in laboratory experiments.

Synthesis Methods

1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97% can be synthesized by the reaction of 4-methoxymethoxybenzene and 1,2,3,4-tetrafluoro-5-ethynylbenzene. This reaction is carried out in the presence of a palladium-based catalyst and a base such as potassium carbonate. The reaction is typically conducted in a solvent such as methanol or ethanol. The reaction is typically carried out at temperatures ranging from 50-100°C and is typically complete within 2-4 hours.

properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4O4/c1-31-15-33-19-9-3-17(4-10-19)7-13-21-23(27)25(29)22(26(30)24(21)28)14-8-18-5-11-20(12-6-18)34-16-32-2/h3-6,9-12H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSHJAACPYOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=C(C=C3)OCOC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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